molecular formula C11H12O3 B8686571 2-Hydroxy-7-methoxy-3,4-dihydronaphthalen-1(2H)-one

2-Hydroxy-7-methoxy-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B8686571
M. Wt: 192.21 g/mol
InChI Key: HMNHSILLZCXRNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-7-methoxy-3,4-dihydronaphthalen-1(2H)-one is a chemical compound with the molecular formula C11H12O2. It is a derivative of tetralone, characterized by the presence of a hydroxy group and a methoxy group on the aromatic ring. This compound is of significant interest in organic chemistry due to its role as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-7-methoxy-3,4-dihydronaphthalen-1(2H)-one typically involves a multi-step process. One common method starts with anisole, which undergoes Friedel-Crafts acylation with succinic anhydride in the presence of aluminum chloride (AlCl3) to form 4-(4-methoxyphenyl)-4-oxobutanoic acid. This intermediate is then reduced to 4-(4-methoxyphenyl)butanoic acid, which is subsequently treated with methanesulfonic acid (MeSO3H) to yield this compound .

Industrial Production Methods

In industrial settings, continuous-flow synthesis is often employed for the production of this compound. This method offers several advantages over traditional batch processes, including reduced reaction time, improved reaction efficiency, and better control over reaction conditions. The continuous-flow synthesis of this compound can achieve an overall yield of up to 76.6% with 99% purity .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-7-methoxy-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield 7-methoxy-1-tetralone, while reduction of the carbonyl group can produce 7-methoxy-1-tetralol.

Scientific Research Applications

2-Hydroxy-7-methoxy-3,4-dihydronaphthalen-1(2H)-one has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Hydroxy-7-methoxy-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of dezocine, this compound acts as a precursor that undergoes further chemical transformations to produce the active pharmaceutical ingredient. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-Hydroxy-7-methoxy-3,4-dihydronaphthalen-1(2H)-one can be compared with other similar compounds such as:

This compound stands out due to its unique combination of hydroxy and methoxy groups, which confer specific reactivity and versatility in synthetic chemistry.

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

2-hydroxy-7-methoxy-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C11H12O3/c1-14-8-4-2-7-3-5-10(12)11(13)9(7)6-8/h2,4,6,10,12H,3,5H2,1H3

InChI Key

HMNHSILLZCXRNQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CCC(C2=O)O)C=C1

Origin of Product

United States

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